molecular formula C24H25ClF2N2O2 B3999426 2-CHLORO-4,5-DIFLUORO-N-(4-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTANE-6-CARBONYL}PHENYL)BENZAMIDE

2-CHLORO-4,5-DIFLUORO-N-(4-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTANE-6-CARBONYL}PHENYL)BENZAMIDE

Cat. No.: B3999426
M. Wt: 446.9 g/mol
InChI Key: XJMUWCWXHCWODG-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluoro-N-(4-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl}phenyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzamide core substituted with chloro and difluoro groups, as well as a bicyclic azabicyclooctane moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,5-difluoro-N-(4-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl}phenyl)benzamide typically involves multiple steps:

    Preparation of 2-chloro-4,5-difluorobenzoic acid: This can be achieved through the halogenation of benzoic acid derivatives, followed by selective fluorination.

    Formation of the azabicyclooctane moiety: This step involves the synthesis of the bicyclic structure, which can be achieved through cyclization reactions.

    Coupling reaction: The final step involves coupling the azabicyclooctane moiety with the 2-chloro-4,5-difluorobenzoic acid derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-difluoro-N-(4-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl}phenyl)benzamide can undergo various types of chemical reactions, including:

    Substitution reactions: The chloro and difluoro groups can participate in nucleophilic substitution reactions.

    Reduction reactions: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines or alcohols.

    Oxidation reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Chloro-4,5-difluoro-N-(4-{1,3,3-trimethyl-6-azabicyclo[32

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

    Biological Research: It can be used as a probe or ligand in biochemical assays to study molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoro-N-(4-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl}phenyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclic azabicyclooctane moiety may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,5-difluorobenzoic acid: A precursor in the synthesis of the target compound.

    Azabicyclooctane derivatives: Compounds with similar bicyclic structures that may exhibit comparable biological activities.

Uniqueness

The uniqueness of 2-chloro-4,5-difluoro-N-(4-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl}phenyl)benzamide lies in its combination of a benzamide core with chloro and difluoro substitutions, along with a bicyclic azabicyclooctane moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-4,5-difluoro-N-[4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClF2N2O2/c1-23(2)10-16-11-24(3,12-23)13-29(16)22(31)14-4-6-15(7-5-14)28-21(30)17-8-19(26)20(27)9-18(17)25/h4-9,16H,10-13H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMUWCWXHCWODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4Cl)F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-CHLORO-4,5-DIFLUORO-N-(4-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTANE-6-CARBONYL}PHENYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2-CHLORO-4,5-DIFLUORO-N-(4-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTANE-6-CARBONYL}PHENYL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
2-CHLORO-4,5-DIFLUORO-N-(4-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTANE-6-CARBONYL}PHENYL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
2-CHLORO-4,5-DIFLUORO-N-(4-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTANE-6-CARBONYL}PHENYL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
2-CHLORO-4,5-DIFLUORO-N-(4-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTANE-6-CARBONYL}PHENYL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
2-CHLORO-4,5-DIFLUORO-N-(4-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTANE-6-CARBONYL}PHENYL)BENZAMIDE

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